molecular formula C16H16N2O3S B369133 1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole CAS No. 496014-43-8

1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole

Cat. No.: B369133
CAS No.: 496014-43-8
M. Wt: 316.4g/mol
InChI Key: WXGIUWYVLONZRR-UHFFFAOYSA-N
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Description

The compound “1-[(4-methoxy-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole” is a complex organic molecule. It contains a benzimidazole core, which is a bicyclic heteroarene, a common motif in many pharmaceuticals and therapeutic agents. The molecule also contains a sulfonyl functional group attached to a methoxy-methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the benzimidazole core and the various attached groups. The benzimidazole core is a planar, aromatic, and heterocyclic entity, which can participate in pi-stacking interactions and hydrogen bonding . The sulfonyl group is a strong electron-withdrawing group, which can affect the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzimidazole core may undergo electrophilic substitution reactions, while the sulfonyl group could be involved in nucleophilic substitution reactions . The methoxy group might undergo demethylation under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole core could contribute to its aromaticity and planarity. The sulfonyl group is polar, which could affect the compound’s solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Benzimidazole derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer activities . The specific mechanism of action would depend on the target molecule or pathway in the biological system .

Safety and Hazards

As with any chemical compound, handling “1-[(4-methoxy-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety protocols .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities and optimizing its synthesis process. It could also be interesting to study its interactions with various biological targets .

Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-10-13(8-9-16(11)21-3)22(19,20)18-12(2)17-14-6-4-5-7-15(14)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGIUWYVLONZRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601321857
Record name 1-(4-methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196781
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

496014-43-8
Record name 1-(4-methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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